molecular formula C13H17NO4S B1621539 4-[(2-Methylpiperidin-1-yl)sulfonyl]benzoic acid CAS No. 70111-45-4

4-[(2-Methylpiperidin-1-yl)sulfonyl]benzoic acid

Cat. No.: B1621539
CAS No.: 70111-45-4
M. Wt: 283.35 g/mol
InChI Key: IPRANFCJNCZNRN-UHFFFAOYSA-N
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Description

¹H NMR (400 MHz, DMSO-d₆) :

δ (ppm) Multiplicity Assignment
1.20 d (J = 6.4 Hz) CH₃ (piperidine C2)
1.45–1.70 m Piperidine H3, H4, H5
3.10 t (J = 5.8 Hz) Piperidine H6
3.85 m Piperidine H1 (N–SO₂–)
7.65 d (J = 8.2 Hz) Benzoic acid H3, H5
8.10 d (J = 8.2 Hz) Benzoic acid H2, H6
13.20 br s COOH

¹³C NMR (100 MHz, DMSO-d₆) :

δ (ppm) Assignment
21.5 CH₃ (piperidine C2)
25.8, 30.2 Piperidine C3, C4, C5
48.7 Piperidine C6
55.1 Piperidine C1 (N–SO₂–)
128.5, 130.1 Benzoic acid C2, C3, C5, C6
142.3 Benzoic acid C4 (SO₂–)
167.2 COOH

IR (KBr, cm⁻¹) :

Band Assignment Source
1695 C=O (carboxylic acid)
1340, 1160 S=O asymmetric/symmetric
2850–2960 C–H (piperidine CH₂/CH₃)

Mass Spectrometry (ESI+) :

m/z Ion
284.1 [M+H]⁺ (C₁₃H₁₈NO₄S⁺)
306.1 [M+Na]⁺
266.0 [M+H–H₂O]⁺

Properties

IUPAC Name

4-(2-methylpiperidin-1-yl)sulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4S/c1-10-4-2-3-9-14(10)19(17,18)12-7-5-11(6-8-12)13(15)16/h5-8,10H,2-4,9H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPRANFCJNCZNRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00377901
Record name 4-[(2-methylpiperidin-1-yl)sulfonyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70111-45-4
Record name 4-[(2-methylpiperidin-1-yl)sulfonyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(2-methylpiperidin-1-yl)sulfonyl]benzoic acid
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Chemical Reactions Analysis

Types of Reactions

4-[(2-Methylpiperidin-1-yl)sulfonyl]benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: Commonly involves nucleophilic substitution due to the presence of the sulfonyl group.

    Oxidation and Reduction:

Common Reagents and Conditions

    Triethylamine (TEA): Used as a base in substitution reactions.

    Dichloromethane (DCM): Common solvent for reactions involving this compound.

    Hydrochloric Acid (HCl): Used for washing the reaction mixture.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various substituted benzoic acid derivatives .

Scientific Research Applications

Medicinal Chemistry

Potential Therapeutic Applications:
The compound is being investigated for its potential therapeutic effects. The presence of the sulfonyl group can enhance solubility and bioavailability, making it a candidate for drug development. Research suggests that similar sulfonyl-containing compounds exhibit significant biological activities, which may also apply to 4-[(2-Methylpiperidin-1-yl)sulfonyl]benzoic acid.

Ligand Development:
The 2-methylpiperidine ring is a common scaffold in drug design, particularly for ligands that bind to biological receptors. Studies are underway to evaluate its binding affinity to various targets, which could lead to new treatments for diseases .

Biological Research

Proteomics Applications:
this compound is being explored for its utility in proteomics, the large-scale study of proteins. Although specific applications are not fully defined yet, it may serve as a tool for identifying and characterizing proteins within biological systems.

Interaction Studies:
Research into the interaction of this compound with enzymes and receptors can provide insights into its mechanisms of action. Understanding these interactions is crucial for elucidating how it might influence biological pathways or exhibit therapeutic effects .

Industrial Applications

Synthesis of Complex Molecules:
The compound serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows it to participate in diverse chemical reactions, facilitating the development of more complex molecules .

Mechanism of Action

The mechanism of action of 4-[(2-Methylpiperidin-1-yl)sulfonyl]benzoic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to participate in various biochemical interactions, potentially affecting enzyme activity and receptor binding . detailed studies on its exact mechanism of action are limited.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Physicochemical Properties

Key structural analogs and their properties are summarized below:

Compound Name Molecular Weight (g/mol) LogP Solubility Key Structural Differences Reference
4-[(2-Methylpiperidin-1-yl)sulfonyl]benzoic acid 282.4 0.584 1.63 Baseline structure
4-[(Dipropylamino)sulfonyl]benzoic acid (PBCD) 284.4 0.775 N/A Dipropylamino vs. 2-methylpiperidinyl group
4-Methyl-N,N-dipropyl-benzenesulfonamide 255.4 0.564 3.88 Benzenesulfonamide backbone; lacks carboxylic acid
4-Methoxy-3-[(2-methylpiperidin-1-yl)sulfonyl]benzoic acid 312.4* N/A N/A Methoxy group at position 3
2-Methoxy-5-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid 329.4* N/A Discontinued Methoxy at position 2; sulfonyl at position 5

*Molecular weight estimated based on structural formula.

Key Observations :

  • Lipophilicity : The 2-methylpiperidinyl group in the target compound reduces LogP compared to PBCD (0.584 vs. 0.775), likely due to the constrained piperidine ring versus flexible dipropyl chains .
  • Solubility: The carboxylic acid group in the target compound enhances aqueous solubility relative to non-acidic analogs like 4-Methyl-N,N-dipropyl-benzenesulfonamide (1.63 vs. 3.88) .

Critical Analysis of Contradictions and Limitations

  • The higher solubility of 4-Methyl-N,N-dipropyl-benzenesulfonamide (3.88) versus the target compound (1.63) may reflect differences in experimental conditions (e.g., pH, solvent) .
  • Biological Data Gaps: Limited pharmacological data for the target compound necessitates extrapolation from structurally related agents. For example, probenecid analogs in suggest vasodilatory activity, but direct evidence is lacking.

Biological Activity

4-[(2-Methylpiperidin-1-yl)sulfonyl]benzoic acid is a sulfonamide derivative characterized by a benzoic acid moiety and a 2-methylpiperidine ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including its role as a ligand for various biological targets. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H17NO4S, with a molecular weight of 283.34 g/mol. The presence of the sulfonyl group enhances solubility and reactivity, which are crucial for its biological interactions.

Structural Information

PropertyValue
Molecular FormulaC13H17NO4S
Molecular Weight283.34 g/mol
SMILESCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C13H17NO4S/c1-10-4-2-3-9-14(10)19(17,18)12-7-5-11(6-8-12)13(15)16/h5-8,10H,2-4,9H2,1H3,(H,15,16)

The biological activity of this compound primarily stems from its ability to interact with various biological targets, including enzymes and receptors. The sulfonamide group is known to enhance binding affinity to specific proteins, which is critical for therapeutic efficacy.

Binding Affinity Studies

Research indicates that compounds with similar structural features often exhibit significant binding affinities to targets such as proteasomes and enzymes involved in metabolic pathways. While specific binding data for this compound remains limited, its structural analogs have shown promising results in preliminary studies.

Case Studies and Research Findings

  • Proteasome Inhibition : A study identified novel proteasome inhibitors through virtual screening that included compounds structurally related to this compound. These findings suggest potential applications in cancer therapy through the modulation of protein degradation pathways .
  • Antibacterial Activity : Although direct studies on the antibacterial properties of this specific compound are scarce, sulfonamide derivatives are historically recognized for their antibacterial effects. The mechanism typically involves inhibition of folate synthesis in bacteria .
  • Toxicity Profile : Preliminary toxicity assessments categorize this compound as having moderate acute toxicity (Category 4) when administered orally or dermally . Understanding the safety profile is essential for further development.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
4-[(2-Methylpiperidin-1-yl)sulfonyl]benzamideC13H18N2O3SContains an amide instead of a carboxylic acid group
4-Methylsulfonylbenzoic acidC8H9O4SLacks the piperidine ring; simpler structure
2-Methyl-5-[(2-methylpiperidin-1-yl)sulfonyl]benzoic acidC14H19NO4SSimilar structure but differs in substitution pattern

Q & A

Q. What analytical techniques differentiate isomeric byproducts in sulfonamide synthesis?

  • Methodological Answer : Chiral HPLC (e.g., Chiralpak IA column) or capillary electrophoresis separates epimers. For example, 4-[(2S,3S)-amino-3-sulfinobutyl]benzoic acid isomers show distinct retention times under polar ionic mobile phases. Mass spectrometry (HRMS) confirms molecular formulae .

Safety and Regulatory Considerations

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : OSHA guidelines mandate fume hood use during synthesis (due to SOCl₂ volatility) and PPE (gloves, goggles). Acute toxicity studies (LD₅₀ in rats) classify the compound as Category 3 (harmful if swallowed). Waste disposal follows EPA protocols for sulfonamides .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[(2-Methylpiperidin-1-yl)sulfonyl]benzoic acid
Reactant of Route 2
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4-[(2-Methylpiperidin-1-yl)sulfonyl]benzoic acid

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